N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potentials
Research on compounds structurally related to the queried chemical demonstrates their synthesis and evaluation for antimicrobial and anticancer activities. For example, studies have synthesized derivatives with potential antimicrobial (S. Mehta et al., 2019) and anticancer properties, assessing their effectiveness through molecular docking studies and in vitro assays. These findings underscore the role of such compounds in the development of new therapeutic agents targeting specific diseases.
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of novel benzoxazoline, quinazoline, and triazole derivatives, evaluating their antimicrobial and anticancer activities. For instance, compounds have been designed to combat microbial infections and to exhibit anticancer effects, with some showing promising results against specific cancer cell lines and microbial strains (Özlem Temiz‐Arpacı et al., 2005; A. Abu‐Hashem et al., 2020). These studies contribute to the identification of lead compounds for further drug development.
Luminescent Properties and Photo-Induced Electron Transfer
Research into the luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituent offers insights into their potential applications in material science and photophysics (Jiaan Gan et al., 2003). The understanding of their photophysical behaviors can guide the design of new materials with specific optical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c33-25(29-16-19-7-8-23-24(15-19)37-18-36-23)17-31-11-9-30(10-12-31)13-14-32-27(34)21-5-1-3-20-4-2-6-22(26(20)21)28(32)35/h1-8,15H,9-14,16-18H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXVGXPGEAVSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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